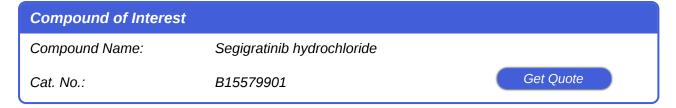


# Benchmarking 3D185 Against Next-Generation FGFR Inhibitors: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of 3D185, a novel dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF-1R), against a panel of next-generation FGFR inhibitors. The information presented is collated from publicly available preclinical data to assist researchers in evaluating these compounds for further investigation.

## **Executive Summary**

Aberrant FGFR signaling is a clinically validated oncogenic driver in various malignancies. While several next-generation FGFR inhibitors have shown significant clinical activity, acquired resistance and the complex tumor microenvironment remain key challenges. 3D185 is a novel inhibitor that not only targets the oncogenic FGFR signaling in tumor cells but also modulates the tumor microenvironment by inhibiting CSF-1R, a key survival factor for tumor-associated macrophages.[1][2][3] This dual-targeting approach offers a potential strategy to overcome resistance and enhance anti-tumor immunity. This guide summarizes the available preclinical data for 3D185 and compares it with other next-generation FGFR inhibitors, including futibatinib, erdafitinib, pemigatinib, and infigratinib, across biochemical and cellular assays, as well as in vivo tumor models.

#### **Data Presentation**



The following tables summarize the quantitative data from preclinical studies of 3D185 and other next-generation FGFR inhibitors. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Inhibitor	FGFR1	FGFR2	FGFR3	FGFR4	CSF-1R	VEGFR2	Referen ce
3D185	0.5	1.3	3.6	>1000	3.8	88.1	[4]
Futibatini b (TAS- 120)	3.9	1.3	1.6	8.3	-	-	[3]
Erdafitini b (JNJ- 4275649 3)	1.2	2.5	3.0	5.7	-	36.8	[5][6]
Pemigati nib (INCB05 4828)	0.4	0.5	1.0	30	-	-	[7]
Infigratini b (BGJ398)	0.9	1.4	1.0	>40-fold selective vs FGFR1/2 /3	-	180	[1]

Data presented as IC50 values in nM. A lower value indicates greater potency. "-" indicates data not available.

## Table 2: In Vitro Anti-proliferative Activity in FGFR-Dependent Cancer Cell Lines (IC50, nM)



Cell Line	FGFR Aberrati on	3D185	Futibati nib (TAS- 120)	Erdafiti nib (JNJ- 4275649 3)	Pemigat inib (INCB05 4828)	Infigrati nib (BGJ39 8)	Referen ce
NCI- H1581	FGFR1 amplificat ion	1.2	-	-	-	-	[8]
SNU-16	FGFR2 amplificat ion	0.9	-	-	-	-	[8]
MFM-223	FGFR2 amplificat ion	-	~10	-	-	-	[9]
KATO-III	FGFR2 amplificat ion	-	~10	<10	-	-	[9]
RT-112	FGFR3 fusion	-	~1-10	-	-	5	[1][9]
UM-UC-	FGFR3 mutation	36.8	-	-	-	-	[8]

Data presented as IC50 values in nM for cell viability/proliferation assays. A lower value indicates greater potency. "-" indicates data not available. Direct comparison is limited as different studies use different cell line panels.

## **Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models**



Inhibitor	Dose (mg/kg)	Dosing Schedule	Xenograft Model (Cell Line)	Tumor Growth Inhibition (TGI %)	Reference
3D185	12.5	QD	NCI-H1581 (FGFR1 amp)	60.4	[1]
3D185	25	QD	NCI-H1581 (FGFR1 amp)	74.9	[1]
3D185	50	QD	NCI-H1581 (FGFR1 amp)	96.4	[1]
Futibatinib (TAS-120)	30	QD	SNU-16 (FGFR2 amp)	Significant	[9]
Erdafitinib (JNJ- 42756493)	10	QD	SNU-16 (FGFR2 amp)	Significant	[10]
Pemigatinib (INCB054828	10	QD	SNU-16 (FGFR2 amp)	Significant	[11]
Infigratinib (BGJ398)	15	QD	FGFR2- CCDC6 PDX	Significant	[12]

QD = once daily. TGI data for some inhibitors were reported as "significant" without specific percentages in the reviewed sources. PDX = Patient-Derived Xenograft.

## **Experimental Protocols**

Detailed experimental protocols are crucial for the interpretation and replication of results. Below are generalized methodologies for the key experiments cited in this guide.

#### **In Vitro Kinase Assay**

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified FGFR and other kinases.



#### General Procedure:

- Recombinant human FGFR kinase domains are incubated with a specific substrate (e.g., poly(Glu,Tyr) 4:1) and ATP (often radiolabeled, e.g., [y-33P]ATP) in a kinase assay buffer.[13]
- The inhibitor, at various concentrations, is added to the reaction mixture.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is terminated, and the amount of phosphorylated substrate is quantified. This
  can be done through methods like filter-binding assays followed by scintillation counting or
  by using luminescence-based assays that measure the amount of ADP produced (e.g., ADPGlo™ Kinase Assay).[13][14]
- IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

#### **Cell Viability Assay**

Objective: To determine the effect of an inhibitor on the proliferation and viability of cancer cell lines.

#### General Procedure:

- Cancer cell lines with known FGFR alterations are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO).
- The plates are incubated for a specified period, typically 72 hours.
- Cell viability is assessed using a colorimetric or luminescent reagent. Common methods include:
  - MTT/MTS assay: Measures the metabolic activity of viable cells.[15]



- CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.
- The signal is measured using a microplate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. IC50 values are then determined.

#### In Vivo Xenograft Tumor Model

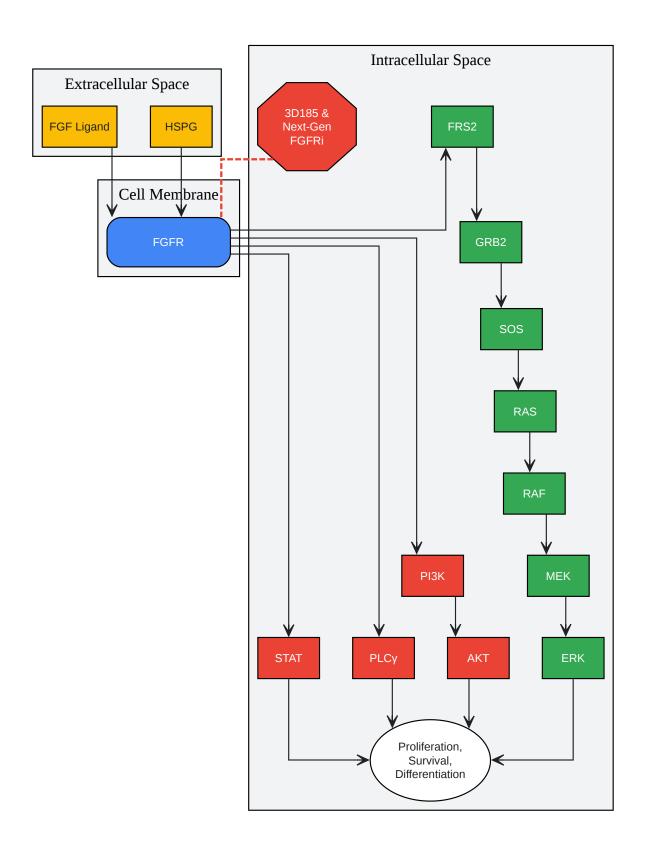
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.

#### General Procedure:

- Human cancer cells with specific FGFR alterations are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[16]
- Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
- The inhibitor is administered to the treatment group, typically via oral gavage, at one or more
  dose levels and on a defined schedule (e.g., once daily). The control group receives a
  vehicle solution.
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group.

# Mandatory Visualization FGFR Signaling Pathway



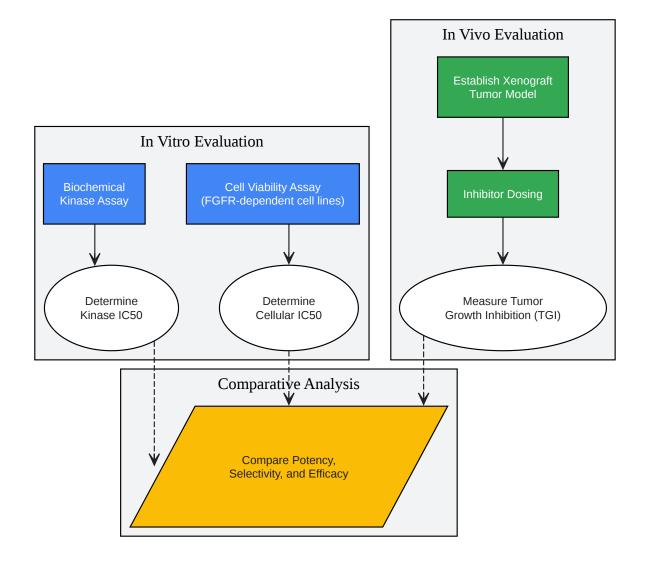


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Caption: Simplified FGFR signaling pathway and the point of inhibition by 3D185 and next-generation FGFR inhibitors.

## **Experimental Workflow for Inhibitor Benchmarking**



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Caption: General experimental workflow for benchmarking FGFR inhibitors from in vitro screening to in vivo efficacy studies.



## **Concluding Remarks**

The preclinical data suggest that 3D185 is a potent inhibitor of FGFR1, 2, and 3 with a unique additional activity against CSF-1R.[1][2][3][4][8][17][18][19] Its potency against FGFR-driven cancer cell proliferation is comparable to other next-generation FGFR inhibitors in the available models.[8] The dual inhibition of FGFR and CSF-1R by 3D185 presents a rational therapeutic strategy to simultaneously target tumor cell growth and modulate the tumor microenvironment, which may offer advantages in terms of overcoming resistance and improving long-term efficacy. Further head-to-head preclinical studies under standardized conditions would be beneficial to more definitively delineate the comparative efficacy and safety profiles of these promising FGFR inhibitors.

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